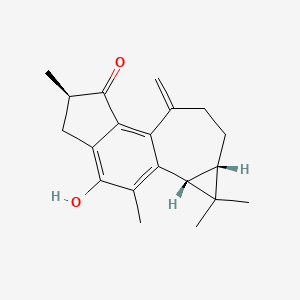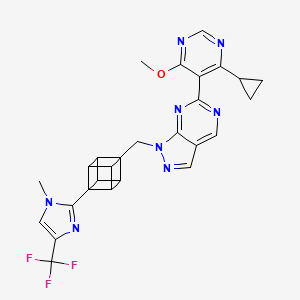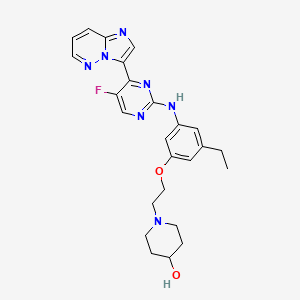
AZ-Tak1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZ-Tak1 is a potent and relatively selective inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of nuclear factor kappa B (NF-κB) activation. TAK1 is involved in various cellular processes, including inflammation, immunity, and cell survival. This compound has shown promise in preclinical studies for its ability to induce apoptosis in certain cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma .
準備方法
The synthesis of AZ-Tak1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the core scaffold of this compound.
Functionalization: Introduction of functional groups that enhance the compound’s binding affinity and selectivity for TAK1. This step may involve various chemical reactions, such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up the synthetic route while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and reproducibility .
化学反応の分析
AZ-Tak1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Chemistry: As a tool compound for studying the role of TAK1 in various biochemical pathways and for developing new TAK1 inhibitors.
Biology: Investigating the role of TAK1 in cellular processes such as apoptosis, inflammation, and immune responses.
Medicine: Preclinical studies have shown that AZ-Tak1 can induce apoptosis in cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma and acute myeloid leukemia
作用機序
AZ-Tak1 exerts its effects by inhibiting the kinase activity of TAK1. TAK1 is activated in response to various cytokines, including tumor necrosis factor, transforming growth factor-beta, and interleukin 1. Upon activation, TAK1 phosphorylates downstream molecules, leading to the activation of pathways such as p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and NF-κB. By inhibiting TAK1, this compound disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells. Specifically, this compound decreases the levels of anti-apoptotic proteins like X-linked inhibitor of apoptosis and activates the intrinsic apoptotic pathway by inducing the cleavage of caspase 9 and caspase 3 .
類似化合物との比較
AZ-Tak1 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeanol: A natural product TAK1 inhibitor with a different spectrum of kinase selectivity.
ABC-FP: An aminofuropyridine TAK1 inhibitor with good activity in preclinical models.
LYTAK1: An orally bioavailable TAK1 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound has shown greater selectivity for TAK1 over closely related kinases and has demonstrated significant efficacy in inducing apoptosis in cancer cell lines .
特性
分子式 |
C25H28FN7O2 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
1-[2-[3-ethyl-5-[(5-fluoro-4-imidazo[1,2-b]pyridazin-3-ylpyrimidin-2-yl)amino]phenoxy]ethyl]piperidin-4-ol |
InChI |
InChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31) |
InChIキー |
VZWXALUQDOYOJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



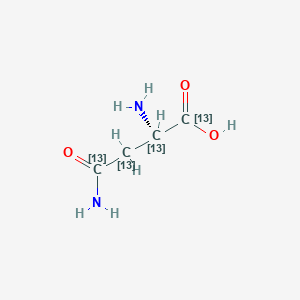
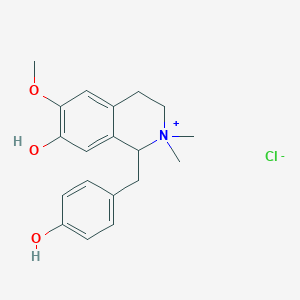
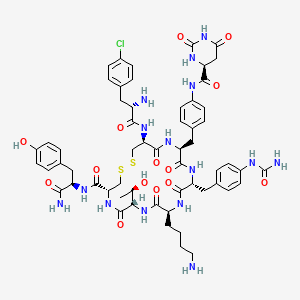
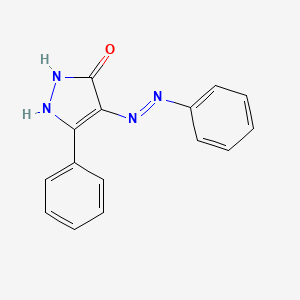



![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)

